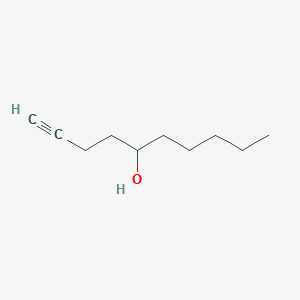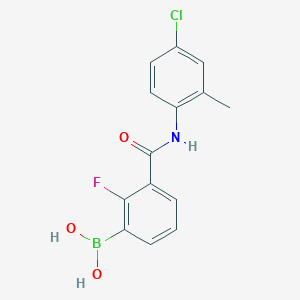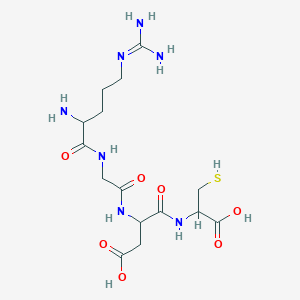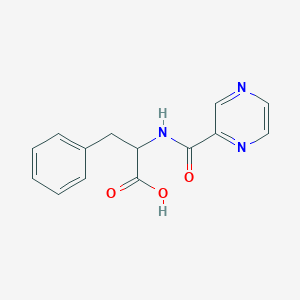
Carvedilol beta-D-Glucuronide (mixture of diasteromers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carvedilol beta-D-Glucuronide (mixture of diasteromers) is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension . This compound is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, resulting in a mixture of diastereomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol beta-D-Glucuronide involves the enzymatic or chemical conjugation of Carvedilol with glucuronic acid. The reaction typically occurs in the presence of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of Carvedilol beta-D-Glucuronide may involve biotransformation processes using microbial or mammalian cell cultures expressing UGT enzymes. This method ensures high yield and purity of the glucuronide conjugate .
Análisis De Reacciones Químicas
Types of Reactions: Carvedilol beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, reverting it to Carvedilol and glucuronic acid.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, potentially altering its pharmacological properties.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, affecting its stability and activity.
Major Products Formed: The primary products of these reactions include Carvedilol, glucuronic acid, and various oxidized or reduced derivatives of Carvedilol .
Aplicaciones Científicas De Investigación
Carvedilol beta-D-Glucuronide has several scientific research applications:
Mecanismo De Acción
Carvedilol beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts by blocking beta-adrenergic receptors, reducing heart rate and blood pressure . The glucuronide conjugate may also interact with transport proteins, influencing its distribution and excretion in the body .
Comparación Con Compuestos Similares
Propranolol Glucuronide: Another beta-blocker glucuronide with similar pharmacokinetic properties.
Metoprolol Glucuronide: A beta-1 selective blocker glucuronide used in hypertension treatment.
Atenolol Glucuronide: A beta-1 selective blocker glucuronide with a different metabolic profile.
Uniqueness: Carvedilol beta-D-Glucuronide is unique due to its non-selective beta-blocking activity combined with alpha-1 blocking properties, which is not commonly seen in other beta-blocker glucuronides .
Propiedades
Fórmula molecular |
C30H34N2O10 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1 |
Clave InChI |
PUVQFGCELBOSRN-HEJFJQCXSA-N |
SMILES isomérico |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)


![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)

![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)



![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)

